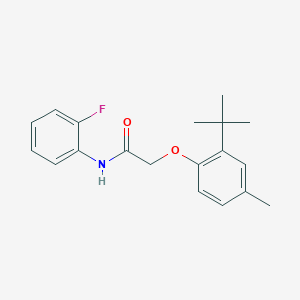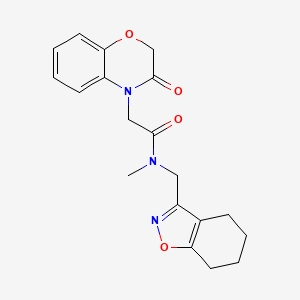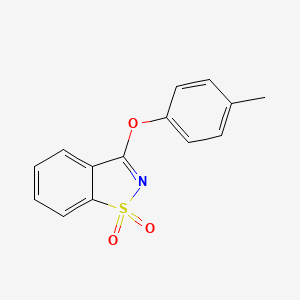
2-(2-tert-butyl-4-methylphenoxy)-N-(2-fluorophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-tert-butyl-4-methylphenoxy)-N-(2-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as pharmaceuticals, agrochemicals, and materials science due to their diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butyl-4-methylphenoxy)-N-(2-fluorophenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-tert-butyl-4-methylphenol, is reacted with a suitable halogenating agent to form 2-tert-butyl-4-methylphenoxy halide.
Nucleophilic Substitution: The phenoxy halide is then reacted with 2-fluoroaniline under basic conditions to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the tert-butyl group or the phenyl ring.
Reduction: Reduction reactions may target the acetamide group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy or acetamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used and may include various substituted acetamides.
科学研究应用
Chemistry
In chemistry, 2-(2-tert-butyl-4-methylphenoxy)-N-(2-fluorophenyl)acetamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, derivatives of acetamides are often explored for their potential as pharmaceutical agents, including anti-inflammatory, analgesic, or anticancer properties.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(2-tert-butyl-4-methylphenoxy)-N-(2-fluorophenyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological activity or chemical reactivity.
相似化合物的比较
Similar Compounds
- 2-(2-tert-butyl-4-methylphenoxy)-N-(2-chlorophenyl)acetamide
- 2-(2-tert-butyl-4-methylphenoxy)-N-(2-bromophenyl)acetamide
- 2-(2-tert-butyl-4-methylphenoxy)-N-(2-iodophenyl)acetamide
Uniqueness
The presence of the fluorine atom in 2-(2-tert-butyl-4-methylphenoxy)-N-(2-fluorophenyl)acetamide may impart unique properties such as increased metabolic stability, altered lipophilicity, and enhanced binding affinity to biological targets compared to its chloro, bromo, and iodo analogs.
属性
IUPAC Name |
2-(2-tert-butyl-4-methylphenoxy)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2/c1-13-9-10-17(14(11-13)19(2,3)4)23-12-18(22)21-16-8-6-5-7-15(16)20/h5-11H,12H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQIAEDGPQBRMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2F)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-Methyl-4-oxo-3-(2-oxo-2-piperidin-1-ylethyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5655974.png)
![N-[(3,4-dichlorophenyl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B5655994.png)
![dimethyl 2-[(4-fluorobenzoyl)amino]terephthalate](/img/structure/B5656000.png)
![4-[(1,3-dioxo-2-propyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]benzoic acid](/img/structure/B5656006.png)
![1-(morpholin-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B5656013.png)
![(3S,4S)-4-cyclopropyl-1-[(2-fluoro-5-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5656017.png)
![[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]-[(1S,5R)-3-[(4-fluorophenyl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone](/img/structure/B5656023.png)
![[(3aS*,9bS*)-2-{[5-(ethylthio)-2-thienyl]carbonyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5656024.png)
![1-{4,4,7,8-TETRAMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}ETHAN-1-ONE](/img/structure/B5656030.png)

![2-(dimethylamino)-2-(2-methylphenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5656037.png)
![2-{[1-(4-methylbenzyl)-3-phenyl-1H-1,2,4-triazol-5-yl]methyl}morpholine](/img/structure/B5656038.png)
![2-{[(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)amino]methyl}-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5656057.png)

